5-Isopropyl-4-methylthiazol-2-amine
Overview
Description
5-Isopropyl-4-methylthiazol-2-amine is a chemical compound with the empirical formula C7H12N2S . It is a derivative of thiazole, a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of 5-Isopropyl-4-methylthiazol-2-amine is characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The isopropyl and methyl groups are attached to the carbon atoms of the thiazole ring .Scientific Research Applications
Tautomerism Studies
5-Isopropyl-4-methylthiazol-2-amine and its derivatives have been studied in the context of amine-imine tautomerism. For example, Hyengoyan et al. (2005) explored how different substituents affect the tautomeric equilibrium in 2-amino-4-methylthiazole derivatives. This research contributes to understanding the chemical properties and reactivity of such compounds (Hyengoyan et al., 2005).
Reaction with Amines
The reactivity of similar compounds with amines has been investigated. For instance, Ghosh (1999) studied the reaction of isothiazolones with amines, which is relevant in various industrial applications. This research helps in understanding the stability and degradation of isothiazolone molecules in the presence of amines (Ghosh, 1999).
Synthesis and Photophysical Properties
Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles and studied their photophysical properties, including absorption and luminescence. This research contributes to the development of materials with specific optical properties (Murai et al., 2017).
Electrochemical Reactions
Feroci et al. (2005) conducted a study on the electrochemical synthesis of compounds from acetylenic amines and carbon dioxide, which includes derivatives of 5-isopropyl-4-methylthiazol-2-amine. This research explores eco-friendly synthesis methods that avoid the use of harmful chemicals (Feroci et al., 2005).
Antimicrobial Activity
Compounds derived from 5-isopropyl-4-methylthiazol-2-amine have been investigated for their antimicrobial properties. Dengale et al. (2019) synthesized novel 1,3,4-thiadiazoles and 1,2,4-triazoles from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide and evaluated their antibacterial and antifungal activities (Dengale et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, 2-Isopropyl-4-methylthiazole, indicates that it is a combustible liquid that can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
The future directions for research on 5-Isopropyl-4-methylthiazol-2-amine and its derivatives could include further exploration of their synthesis methods, investigation of their chemical reactions, determination of their mechanism of action, and assessment of their physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with these compounds .
properties
IUPAC Name |
4-methyl-5-propan-2-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-4(2)6-5(3)9-7(8)10-6/h4H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKDQFQWYDHSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439168 | |
Record name | 4-Methyl-5-(propan-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-4-methylthiazol-2-amine | |
CAS RN |
18193-59-4 | |
Record name | 4-Methyl-5-(propan-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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